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Compound of Interest

Compound Name: Resinone

Cat. No.: B604930 Get Quote

Welcome to the Resinone Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot and optimize the

resolution of 3D printed microstructures using Resinone resins.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses common issues encountered during the 3D printing process in a

question-and-answer format, providing direct and actionable solutions.

Issue 1: Poor Adhesion to the Build Plate

Q1: My print is not sticking to the build plate and is instead found cured to the FEP film. What is

causing this and how can I fix it?

A: This is a common adhesion failure. Several factors can contribute to this issue. Here’s a

step-by-step guide to troubleshoot and resolve it:

Build Plate Leveling: An improperly leveled build plate is the most frequent cause of

adhesion failure. Ensure the build plate is perfectly parallel to the LCD screen.

Bottom Layer Exposure Time: The initial layers, or "bottom layers," require a longer exposure

time to create a strong bond with the build plate. As a general rule, the bottom layer

exposure time should be 8-12 times longer than your normal layer exposure time.[1] For
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example, if your normal layer exposure is 2.5 seconds, the bottom layer exposure should be

between 20 and 30 seconds.

Number of Bottom Layers: Increasing the number of bottom layers (typically between 5 and

10) can also improve adhesion.[1]

Build Plate Surface: A build plate that is too smooth or has residue from previous prints can

prevent proper adhesion.

Cleaning: Thoroughly clean the build plate with isopropyl alcohol (IPA) before each print to

remove any uncured resin or oils.

Scuffing: If the build plate is new and very smooth, you can lightly scuff the surface with

fine-grit sandpaper to create a micro-texture for the resin to grip.

Resin Temperature: The ideal ambient temperature for most resins is between 20-25°C (68-

77°F). If the resin is too cold, its viscosity increases, which can hinder proper adhesion.

Issue 2: Layer Separation or Delamination

Q2: My print is failing mid-print with layers separating from each other. What causes this

delamination and how can I prevent it?

A: Layer separation, or delamination, occurs when the bond between subsequent layers is too

weak. This can be caused by several factors related to print settings and mechanical stress.

Insufficient Exposure Time: If the exposure time for normal layers is too short, the resin will

not be fully cured, leading to weak interlayer adhesion. Incrementally increase the exposure

time in small steps (e.g., 0.5-second increments) and perform a calibration print to find the

optimal setting.

Lift Speed: A lift speed that is too high can create excessive pulling forces on the print as it

separates from the FEP film, causing layers to tear apart. Reduce the lift speed to minimize

these forces. A typical lift speed for normal layers is around 65 mm/min.[2]

Large Cross-Sectional Area: Printing large, solid cross-sections parallel to the build plate

increases the surface area adhering to the FEP film, leading to high suction forces. Orienting
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the model at an angle (typically 15-30 degrees) can significantly reduce the cross-sectional

area of each layer.

Hollowing and Drain Holes: For large models, hollowing the part and adding drain holes is

crucial. This reduces the suction cup effect and allows uncured resin to escape, preventing

pressure buildup that can lead to layer separation.

Resin Viscosity: If the resin is too viscous (e.g., due to low temperature), it may not have

enough time to flow back and settle between layers, especially with fast lift speeds. Ensure

your printing environment is within the recommended temperature range.

Issue 3: Dimensional Inaccuracy and Loss of Detail

Q3: The dimensions of my printed microstructures are not accurate, and fine details are being

lost. How can I improve the dimensional accuracy and resolution?

A: Achieving high resolution and dimensional accuracy is critical for microstructures. This

requires careful calibration of your printer and resin.

Exposure Time Calibration: Both under-exposure and over-exposure can negatively impact

resolution.

Under-exposure: Leads to loss of fine features as they do not cure properly.

Over-exposure: Causes light to bleed into surrounding areas, making features larger than

intended and closing up small holes or gaps. Use a calibration model to dial in the perfect

exposure time for your specific resin and layer height.

Layer Height: A smaller layer height will result in a higher resolution in the Z-axis, leading to

smoother surfaces on curved or angled features. Common layer heights for high-resolution

prints are between 25 and 50 microns.[1]

Anti-Aliasing: This software feature helps to smooth the surfaces of your prints by using

grayscale pixels at the edges of layers, reducing the "stair-stepping" effect.

Resin Properties: Use a high-resolution resin specifically formulated for fine details. These

resins typically have lower viscosity and optimized photo-initiator content.
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Post-Processing: Proper washing and curing are essential.

Washing: Ensure all uncured resin is removed from the surface of the print by washing it

thoroughly in IPA. Residual resin can cure during post-curing and obscure fine details.

Curing: Over-curing can lead to shrinkage and warping, affecting dimensional accuracy.

Follow the recommended post-curing times for your resin.

Issue 4: Surface Imperfections (Lines, Blobs, or Roughness)

Q4: My prints have visible layer lines, small blobs, or a rough surface finish. What can I do to

achieve a smoother surface?

A: Surface imperfections can detract from the quality of your microstructures. Here’s how to

address them:

Layer Height: As mentioned, a smaller layer height will reduce the visibility of layer lines.

Print Orientation: The orientation of your model relative to the build plate can significantly

impact surface finish. Avoid orienting flat surfaces parallel to the build plate to minimize the

stair-stepping effect.

Support Structures: The placement and removal of support structures can leave marks on

the surface.

Fine-tune support settings: Use smaller contact points for supports on detailed surfaces.

Post-processing: Carefully remove supports and then sand the areas with fine-grit

sandpaper to smooth out any blemishes.

Resin Cleanliness: Debris or cured particles in the resin vat can get trapped in the print,

causing surface defects. Filter your resin after a failed print and keep the vat covered when

not in use.

Light-Off Delay (Rest Time): This setting introduces a pause after the build plate retracts and

before the UV light turns on for the next layer. This allows the resin to settle, which can lead

to a smoother surface finish. A light-off delay of 1-2 seconds is often sufficient.
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Quantitative Data Tables
The following tables provide typical printing parameters and mechanical properties for a

standard high-resolution gray photopolymer resin, which can be used as a starting point for

"Resinone" resin.

Table 1: Recommended Printing Parameters for High-Resolution Gray Resin

Parameter 50 µm Layer Height 25 µm Layer Height

Bottom Layer Count 5 - 10 5 - 10

Bottom Exposure Time 20 - 30 s 25 - 35 s

Normal Exposure Time 2.0 - 3.5 s 1.5 - 3.0 s

Lift Distance 5 - 7 mm 5 - 7 mm

Lift Speed 60 - 90 mm/min 50 - 80 mm/min

Retract Speed 100 - 150 mm/min 90 - 140 mm/min

Light-Off Delay 1 - 2 s 1 - 2 s

Note: These are starting recommendations. Optimal settings may vary depending on the

specific printer and ambient conditions. Always perform a calibration print to fine-tune your

parameters.

Table 2: Mechanical Properties of High-Resolution Gray Resin (Post-Cured)
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Mechanical
Property

Before Post-Curing
(Green State)

After Post-Curing
(60 min @ 60°C)

Test Method

Ultimate Tensile

Strength
35 MPa 61 MPa ASTM D638

Tensile Modulus 1.4 GPa 2.6 GPa ASTM D638

Elongation at Break 32.5 % 13 % ASTM D638

Flexural Strength 39 MPa 86 MPa ASTM D790

Flexural Modulus 0.94 GPa 2.2 GPa ASTM D790

Data sourced from a representative high-resolution gray resin datasheet.[3]

Experimental Protocols
Protocol 1: High-Resolution Calibration Procedure

This protocol outlines the steps to calibrate your 3D printer for optimal microstructure resolution

using a calibration model.

Objective: To determine the optimal exposure time and other printing parameters to achieve the

highest possible resolution and dimensional accuracy.

Materials:

Resinone High-Resolution Resin

3D Printer

Calibration Model STL file (e.g., AmeraLabs Town, Phrozen XP Finder)

Isopropyl Alcohol (IPA), 99%+

UV Curing Station

Digital Calipers
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Methodology:

Printer Setup:

Ensure the 3D printer is on a stable, level surface.

Thoroughly clean the build plate with IPA.

Level the build plate according to the manufacturer's instructions. This is a critical step for

successful printing.[4]

Ensure the FEP film in the resin vat is clean and free of any damage.

Pour the Resinone resin into the vat, avoiding bubbles. Allow the resin to settle for a few

minutes.

Slicing the Calibration Model:

Load the calibration model STL into your slicer software.

Set the layer height to your desired resolution (e.g., 50 µm or 25 µm).

Use the recommended starting parameters from Table 1 for your chosen layer height. It is

often beneficial to print multiple instances of the calibration model on the build plate, each

with a slightly different normal exposure time (e.g., in 0.25-second increments).

Printing and Post-Processing:

Print the calibration model.

Once the print is complete, carefully remove the build plate and wash the print thoroughly

in IPA to remove all uncured resin.

Gently remove the calibration models from the build plate.

Allow the models to dry completely.

Post-cure the models in a UV curing station for the recommended time (e.g., 30 minutes).
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Analysis of the Calibration Print:

Dimensional Accuracy: Use digital calipers to measure specific features on the calibration

model and compare them to the known dimensions from the STL file.

Positive and Negative Space Resolution: Examine fine features such as small pins, holes,

and thin walls.

Over-exposure: Small holes may be closed or smaller than intended, and thin positive

features may appear thicker.

Under-exposure: Small pins and thin walls may be missing or incomplete.

Surface Quality: Inspect for smooth surfaces and sharp edges. Over-exposure can lead to

a loss of sharpness.

Select the Optimal Exposure Time: Choose the exposure time that results in the best

balance of dimensional accuracy, feature resolution, and surface quality.

Iterative Refinement:

If necessary, repeat the calibration process with a narrower range of exposure times to

further refine your settings.

Once the optimal exposure time is determined, you can also fine-tune other parameters

like lift speed and light-off delay to further improve print quality.

Mandatory Visualizations
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Start: Identify Print Issue

Poor Adhesion to Build Plate Layer Separation / Delamination Dimensional Inaccuracy / Loss of Detail Surface Imperfections

Check Build Plate Leveling

Is plate level?

Increase Bottom Exposure Time & Count

Are bottom settings sufficient?

Clean Build Plate with IPA

Is plate clean?

Check Resin/Room Temperature

Is temperature optimal?

Increase Normal Exposure Time

Is exposure adequate?

Reduce Lift Speed

Is lift speed too high?

Orient Model at an Angle

Is cross-section large?

Hollow Model & Add Drain Holes

Is it a large, solid model?

Calibrate Exposure Time

Is exposure calibrated?

Reduce Layer Height

Need higher Z resolution?

Enable Anti-Aliasing

Are surfaces pixelated?

Ensure Proper Washing & Curing

Is post-processing correct?

Reduce Layer Height

Visible layer lines?

Optimize Print Orientation

Stair-stepping on flat surfaces?

Fine-Tune Support Settings

Support marks visible?

Add Light-Off Delay

Rough or uneven texture?

Click to download full resolution via product page

Caption: Troubleshooting workflow for common resin 3D printing issues.
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Start: High-Resolution Calibration

1. Printer Setup
- Level Build Plate
- Clean Vat & Plate

2. Slice Calibration Model
- Set Layer Height

- Vary Exposure Times

3. Print Calibration Model

4. Post-Process
- Wash with IPA
- Cure with UV

5. Analyze Print
- Measure Dimensions

- Inspect Features

Optimal Resolution Achieved?

6. Refine Settings
- Adjust Exposure Time
- Fine-tune Lift Speed

No

End: Use Optimized Settings

Yes

Click to download full resolution via product page

Caption: Experimental workflow for high-resolution calibration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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